molecular formula C13H11N3 B11776231 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline

2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline

Cat. No.: B11776231
M. Wt: 209.25 g/mol
InChI Key: QTVQKAHDCMECCO-UHFFFAOYSA-N
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Description

2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-(1H-pyrrol-1-yl)anilines using copper-catalyzed oxidative cyclization . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation.

Industrial Production Methods

While specific industrial production methods for 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline are not well-documented, the general approach would involve optimizing the synthetic routes for large-scale production. This would include the use of efficient catalysts, scalable reaction conditions, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrolo[2,3-b]pyridine core.

    Substitution: The compound can undergo substitution reactions, particularly at the aniline moiety, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs by binding to the ATP-binding site, thereby blocking the signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline is unique due to its specific structure that allows it to interact with FGFRs effectively. Its ability to inhibit multiple FGFR isoforms makes it a valuable compound in cancer research and drug development .

Properties

Molecular Formula

C13H11N3

Molecular Weight

209.25 g/mol

IUPAC Name

2-pyrrolo[2,3-b]pyridin-1-ylaniline

InChI

InChI=1S/C13H11N3/c14-11-5-1-2-6-12(11)16-9-7-10-4-3-8-15-13(10)16/h1-9H,14H2

InChI Key

QTVQKAHDCMECCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N)N2C=CC3=C2N=CC=C3

Origin of Product

United States

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